molecular formula C25H22ClNO5S B2749239 1-(2-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one CAS No. 866847-18-9

1-(2-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2749239
CAS RN: 866847-18-9
M. Wt: 483.96
InChI Key: NLVHWJDZTDLMEW-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone group, which is a heterocyclic compound with a benzene ring fused to a pyridine ring. The molecule also contains a 2-chlorobenzyl group and a tosyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinolinone group would contribute to the rigidity of the molecule, while the 2-chlorobenzyl and tosyl groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the quinolinone group might undergo reactions typical of aromatic compounds, while the 2-chlorobenzyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. Unfortunately, without specific experimental data, these properties are difficult to predict .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-16-8-10-18(11-9-16)33(29,30)24-15-27(14-17-6-4-5-7-20(17)26)21-13-23(32-3)22(31-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVHWJDZTDLMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

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